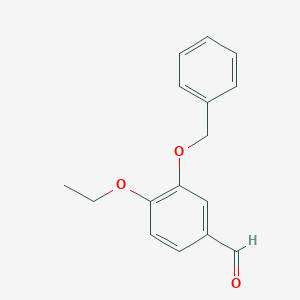![molecular formula C25H20BrN3O7 B401497 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE](/img/structure/B401497.png)
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is a complex organic compound that features a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method involves the radical bromination of a precursor compound using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux conditions . This is followed by the formation of the acrylic acid moiety through a series of reactions involving phosphonates and aldehydes .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods mentioned above, with a focus on improving yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE undergoes various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The acrylic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the acrylic acid moiety can yield alcohols.
Aplicaciones Científicas De Investigación
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound’s derivatives have shown potential as antifungal agents against Candida species.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antifungal activity may involve disruption of fungal cell membranes or inhibition of key enzymes involved in fungal metabolism .
Comparación Con Compuestos Similares
Similar Compounds
3-(2-Furyl)acrylic acid: A simpler analog with similar structural features but lacking the brominated benzo[1,4]dioxine moiety.
4-Bromo-2-fluorobenzyl derivatives: Compounds with similar brominated aromatic structures but different functional groups.
Uniqueness
4-BROMO-2-[(E)-({2-[(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)FORMAMIDO]ACETAMIDO}IMINO)METHYL]PHENYL (2E)-3-(FURAN-2-YL)PROP-2-ENOATE is unique due to its combination of a furan ring, an acrylic acid moiety, and a brominated benzo[1,4]dioxine structure
Propiedades
Fórmula molecular |
C25H20BrN3O7 |
|---|---|
Peso molecular |
554.3g/mol |
Nombre IUPAC |
[4-bromo-2-[(E)-[[2-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-(furan-2-yl)prop-2-enoate |
InChI |
InChI=1S/C25H20BrN3O7/c26-18-4-7-20(36-24(31)8-5-19-2-1-9-33-19)17(12-18)14-28-29-23(30)15-27-25(32)16-3-6-21-22(13-16)35-11-10-34-21/h1-9,12-14H,10-11,15H2,(H,27,32)(H,29,30)/b8-5+,28-14+ |
Clave InChI |
AIJACDHJPZZMNN-FRGFMFJBSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
SMILES isomérico |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)N/N=C/C3=C(C=CC(=C3)Br)OC(=O)/C=C/C4=CC=CO4 |
SMILES canónico |
C1COC2=C(O1)C=CC(=C2)C(=O)NCC(=O)NN=CC3=C(C=CC(=C3)Br)OC(=O)C=CC4=CC=CO4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2E)-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzylidene}hydrazinyl]-5-methyl-4H-1,2,4-triazol-4-amine](/img/structure/B401414.png)

![(2-{[2-(4-ethylphenoxy)ethyl]sulfanyl}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B401418.png)
![4-Bromobenzaldehyde [4-(4-benzylpiperidin-1-yl)-6-(4-toluidino)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B401420.png)

![2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-quinazolin-4-one](/img/structure/B401423.png)
![8-{[2-(2-methylphenoxy)ethyl]sulfanyl}-9H-purin-6-amine](/img/structure/B401424.png)
![6-nitro-2-{2-nitroanilino}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B401425.png)
![3-(cyclopentylmethyl)-2-methylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401431.png)
![3-(cyclohexylmethyl)-2-thioxo-2,3,5,6-tetrahydro-4(1H)-oxospiro(benzo[h]quinazoline5,1'-cyclohexane)](/img/structure/B401432.png)
![2-[[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]thio]acetic acid butyl ester](/img/structure/B401433.png)
![ethyl 2-(3-cyclopentyl-4-oxospiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-2-yl)sulfanylacetate](/img/structure/B401434.png)
![2-benzylsulfanyl-3-(4-methylphenyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one](/img/structure/B401435.png)

